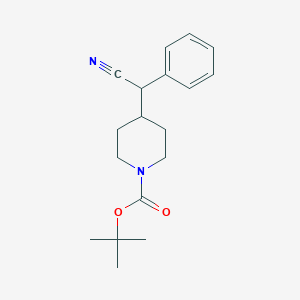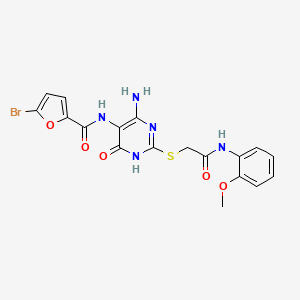![molecular formula C18H19N7O B2583925 2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile CAS No. 2380176-18-9](/img/structure/B2583925.png)
2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been reported in the literature . The yield of these reactions can be up to 73%, and the products are characterized using techniques such as mass spectrometry and infrared spectroscopy .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectroscopic techniques . These studies provide information about the molecular weight, functional groups, and other structural features of the molecules .Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied . These studies provide insights into the tautomeric equilibrium, alkylation reactions, and other chemical properties of these molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized . These properties include melting point, molecular weight, and various spectroscopic properties .Scientific Research Applications
Antimicrobial Activity
Compounds with structures related to 2-[[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile have been investigated for their antimicrobial properties. For example, derivatives of 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine have shown significant biological activity against various microorganisms, including bacteria and fungi. Such studies suggest potential applications in developing new antimicrobial agents (M. Suresh, P. Lavanya, & C. Rao, 2016).
Synthetic Methodologies
Research has also focused on developing synthetic methodologies for related compounds, which is crucial for exploring their potential applications further. For instance, the three-component synthesis of 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles has been reported, offering a convenient method for synthesizing these compounds. Such synthetic routes could be adapted or serve as inspiration for synthesizing the specific compound , enabling further exploration of its properties and applications (R. Ranjbar‐Karimi, Khalil Beiki-Shoraki, & A. Amiri, 2010).
Potential in Drug Development
The structural features of 2-[[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile, particularly the presence of triazolopyrimidine, suggest potential in drug development. Compounds with similar structures have been explored for various biological activities, including anti-inflammatory, antitumor, and antihypertensive effects. This indicates the potential of the compound for pharmaceutical applications, subject to further research (S. M. Bayomi, A. Abdelal, S. El-Ashry, O. Ghoneim, 1999).
Mechanism of Action
While the exact mechanism of action of this compound is not known, similar compounds have been studied for their inhibitory activity against SARS-CoV-2 Main protease . These compounds act by binding to the active site of the enzyme, forming non-covalent bonds like hydrogen bonds, van der Waals interactions, and electrostatic interactions .
Properties
IUPAC Name |
2-[[1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-13-7-17(25-18(23-13)21-12-22-25)24-6-2-3-15(10-24)11-26-16-8-14(9-19)4-5-20-16/h4-5,7-8,12,15H,2-3,6,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZLVAZJDUDREZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCCC(C3)COC4=NC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino}methyl)-N,N-dimethylaniline dihydrochloride](/img/structure/B2583847.png)
![2-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]quinoxaline](/img/structure/B2583848.png)


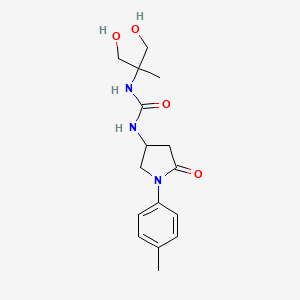
![{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol](/img/structure/B2583854.png)
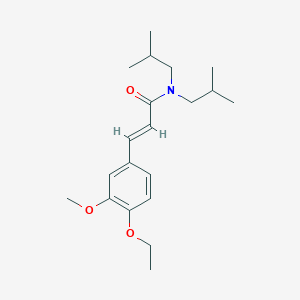
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2583859.png)
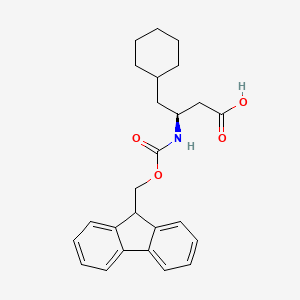
![4-{[3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]methyl}benzenesulfonamide](/img/structure/B2583861.png)
![1-benzyl-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2583862.png)
